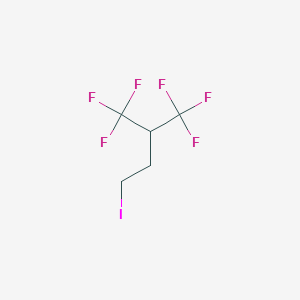

4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

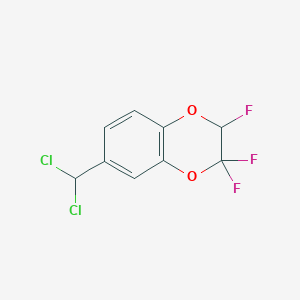

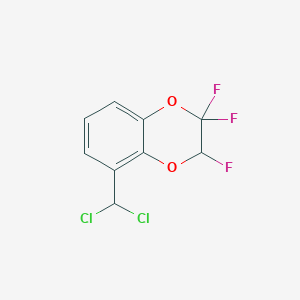

4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane is an organic compound with the chemical formula CIF3 . It is a colorless liquid that reacts with water and alcohol to form hydrogen fluoride and hydrofluoric acid . It is a potent sensitizer that can irritate the skin and eyes .

Molecular Structure Analysis

The molecular formula of this compound is C5H5F6I . The InChI code is 1S/C5H5F6I/c6-4(7,8)3(1-2-12)5(9,10)11/h3H,1-2H2 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 305.99 .Aplicaciones Científicas De Investigación

Synthesis of Novel Trifluoromethylated Compounds

Research has demonstrated the utility of trifluoromethylated compounds, such as 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane, in synthesizing novel β-acetal-diols. These compounds have been applied in the creation of unique molecular structures, showcasing the versatility of trifluoromethylated reagents in organic synthesis. For instance, the synthesis of novel trifluoromethylated β-acetal- gem -diols from reactions involving 4-ethoxy-1,1,1-trifluoro-3-buten-2-one illustrates the potential for creating diverse molecular architectures with significant synthetic value (Zanatta et al., 2001).

Advancements in Photoredox Catalysis

Recent studies have utilized trifluoromethylated compounds in photoredox catalysis, enabling the direct trifluoroethylation of styrenes while also introducing a hydroxyl group from molecular oxygen. This innovative approach underscores the role of trifluoromethylated compounds in facilitating novel photocatalytic reactions, contributing to the development of new methodologies in organic chemistry (Li et al., 2015).

Exploration of Molecular Structures and Reactions

The structural analysis and reactivity studies of trifluoromethylated alcohols have provided insights into the complex interactions within molecules. X-ray crystallography of trifluoromethylated hexane diols, for example, has revealed intricate details about intermolecular hydrogen bonding, enhancing our understanding of molecular dynamics and stability (Singh et al., 2001).

Contributions to Material Science and Engineering

Trifluoromethylated compounds have found applications beyond organic synthesis, contributing to fields such as material science and engineering. The development of bismuth triflate-catalyzed polycondensations of dicarboxylic acids and aliphatic diols, for instance, showcases the potential for creating new polymeric materials with unique properties, facilitated by the reactivity of trifluoromethylated molecules (Buzin et al., 2008).

Advancements in Dye-Sensitized Solar Cells

The synthesis of new efficient tricarboxyterpyridyl (β-diketonato) ruthenium(II) sensitizers for use in dye-sensitized solar cells highlights the importance of trifluoromethylated compounds in renewable energy technologies. These sensitizers, derived from aryl-substituted β-diketonato-ruthenium(II)-polypyridyl complexes, demonstrate the significant role of trifluoromethylated reagents in enhancing the efficiency and performance of solar energy devices (Islam et al., 2006).

Safety and Hazards

4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety precautions include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

Propiedades

IUPAC Name |

1,1,1-trifluoro-4-iodo-2-(trifluoromethyl)butane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F6I/c6-4(7,8)3(1-2-12)5(9,10)11/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQFBFNTQBQOOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F6I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.